Cas no 176773-07-2 (4(3H)-Pyrimidinimine,(E)- (9CI))

4(3H)-Pyrimidinimine,(E)- (9CI) structure
176773-07-2 structure
Product Name:4(3H)-Pyrimidinimine,(E)- (9CI)
CAS No:176773-07-2
MF:C4H5N3
MW:95.1025998592377
CID:112461
PubChem ID:68958
Update Time:2025-04-18

4(3H)-Pyrimidinimine,(E)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinimine,(E)- (9CI)
    • 4(3H)-Pyrimidinimine, (E)- (9CI)
    • NSC 401236
    • BS-3732
    • UNII-BU3262X8CZ
    • BP-10054
    • 4(1H)-Pyrimidinimine (9CI)
    • 4-amino-pyrimidine
    • GEO-00208
    • 4-Amino pyrimidine
    • 163133-86-6
    • BDBM50354822
    • AKOS000505580
    • 176773-06-1
    • AC-6952
    • BCP06825
    • 176772-96-6
    • 163133-87-7
    • NSC-401236
    • Pyrimidine, 4-amino-
    • J-524136
    • PB11581
    • MFCD00006112
    • InChI=1/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7
    • 4-Pyrimidinamine
    • Pyrimidine, 4-amino-,
    • 4(1H)-Pyrimidinimine, (E)- (9CI)
    • FT-0603719
    • F0001-1551
    • pyrimidine-4-amine
    • 6-Aminopyrimidine
    • 4(3H)-Pyrimidinimine
    • NSC401236
    • A8332
    • DTXSID10207841
    • Q27117918
    • 4(3H)-Pyrimidinimine, (Z)- (9CI)
    • EN300-21912
    • 4-Aminopyrimidine, 98%
    • 4-Pyrimidineamine
    • SY006845
    • 3,4-Dihydro-4-iminopyrimidine
    • CHEBI:38616
    • CS-W005460
    • 4(3H)-Pyrimidinimine (9CI)
    • CHEMBL302453
    • 4-Aminopyrimidine
    • BU3262X8CZ
    • 6-imino-1,6-dihydropyrimidine
    • Pyrimidin-4-ylamine
    • AM20100438
    • 591-54-8
    • pyrimidin-4-yl-amine
    • WLN: T6N CNJ DZ
    • pyrimidin-4-amine
    • 176773-07-2
    • SB10148
    • Pyrimidin-4(1H)-imine
    • Inchi: 1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
    • InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
    • SMILES: N1C=NC=CC=1N

Computed Properties

  • Exact Mass: 95.04845
  • Monoisotopic Mass: 95.048347172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 54.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 48.24
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.